molecular formula C21H27N3O4S B5380272 4-[benzyl(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide

4-[benzyl(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide

Cat. No. B5380272
M. Wt: 417.5 g/mol
InChI Key: OCGWCRUZVKOFOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[benzyl(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is also known as BMS-582949 and is used in scientific research to study its mechanism of action and biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-[benzyl(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and receptors in the body. The compound is known to bind to specific sites on these enzymes and receptors, thereby preventing their activation or function.
Biochemical and Physiological Effects:
Studies have shown that 4-[benzyl(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide has a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes and receptors, including kinases and G-protein coupled receptors. The compound has also been shown to have anti-inflammatory and analgesic properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[benzyl(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide in lab experiments is its specificity. The compound is highly selective for certain enzymes and receptors, which makes it a valuable tool for studying their function. However, one limitation of using this compound is its potential for off-target effects. It is important to carefully control the concentration and exposure time of the compound to avoid any unintended effects.

Future Directions

There are several future directions for research on 4-[benzyl(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide. One area of interest is in the development of new drugs and therapies that target the enzymes and receptors inhibited by the compound. Another area of research is in the investigation of the compound's potential for treating inflammatory and pain-related conditions. Additionally, further studies are needed to fully understand the mechanism of action and physiological effects of the compound.

Synthesis Methods

The synthesis of 4-[benzyl(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide involves the reaction of 4-bromo-N-(2-(4-morpholinyl)ethyl)benzamide with benzyl methyl sulfone in the presence of a palladium catalyst. The reaction is carried out under high pressure and temperature to yield the desired product.

Scientific Research Applications

The primary application of 4-[benzyl(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide is in scientific research. It is used to study the mechanism of action of certain enzymes and receptors in the body. The compound is also used to investigate the biochemical and physiological effects of various drugs and compounds.

properties

IUPAC Name

4-[benzyl(methylsulfonyl)amino]-N-(2-morpholin-4-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S/c1-29(26,27)24(17-18-5-3-2-4-6-18)20-9-7-19(8-10-20)21(25)22-11-12-23-13-15-28-16-14-23/h2-10H,11-17H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCGWCRUZVKOFOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=O)NCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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